
Benzene, 1,1'-(1,9-decadiyne-1,10-diyl)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’-(1,9-decadiyne-1,10-diyl)bis- is an organic compound with the molecular formula C22H22 This compound features two benzene rings connected by a decadiyne chain, which includes two triple bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(1,9-decadiyne-1,10-diyl)bis- typically involves the coupling of benzene derivatives with a decadiyne precursor. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts to form the carbon-carbon triple bonds. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the process.
Types of Reactions:
Oxidation: Benzene, 1,1’-(1,9-decadiyne-1,10-diyl)bis- can undergo oxidation reactions, often leading to the formation of diketone derivatives.
Reduction: Reduction of the triple bonds can yield alkenes or alkanes, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst can reduce the triple bonds.
Substitution: Halogenation, nitration, and sulfonation reactions can be performed using reagents like bromine (Br2), nitric acid (HNO3), and sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of diketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups on the benzene rings.
Aplicaciones Científicas De Investigación
Benzene, 1,1’-(1,9-decadiyne-1,10-diyl)bis- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, including conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of Benzene, 1,1’-(1,9-decadiyne-1,10-diyl)bis- involves its ability to interact with various molecular targets. The triple bonds in the decadiyne chain can participate in cycloaddition reactions, forming new ring structures. These interactions can modulate the activity of enzymes and other proteins, influencing cellular pathways and processes.
Comparación Con Compuestos Similares
- Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis-
- Benzene, 1,1’-(1-butene-1,4-diyl)bis-, (Z)-
- Benzene, 1,1’-(1,3,5,7-octatetraene-1,8-diyl)bis-, (all-E)-
Comparison:
- Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis- has a shorter alkyne chain compared to Benzene, 1,1’-(1,9-decadiyne-1,10-diyl)bis-, resulting in different reactivity and applications.
- Benzene, 1,1’-(1-butene-1,4-diyl)bis-, (Z)- contains a double bond instead of triple bonds, affecting its chemical properties and potential uses.
- Benzene, 1,1’-(1,3,5,7-octatetraene-1,8-diyl)bis-, (all-E)- features a conjugated system with multiple double bonds, offering unique electronic properties.
Propiedades
Número CAS |
49769-20-2 |
|---|---|
Fórmula molecular |
C22H22 |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
10-phenyldeca-1,9-diynylbenzene |
InChI |
InChI=1S/C22H22/c1(3-5-9-15-21-17-11-7-12-18-21)2-4-6-10-16-22-19-13-8-14-20-22/h7-8,11-14,17-20H,1-6H2 |
Clave InChI |
KKNRMMKOXYQBSW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CCCCCCCC#CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1,8-Trimethyl-4-methylidenedodecahydro-4a,7-methanocyclopenta[b]heptalene-2,5,8,11,11a,12(1h)-hexol](/img/structure/B14664146.png)
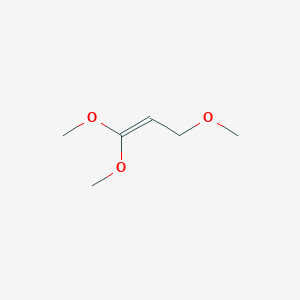
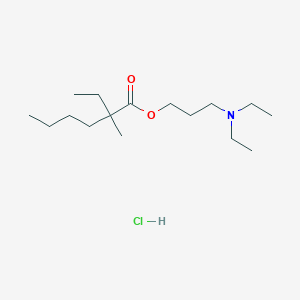

![7-Azadispiro[5.1.5~8~.2~6~]pentadecane](/img/structure/B14664169.png)
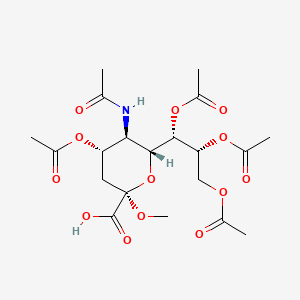
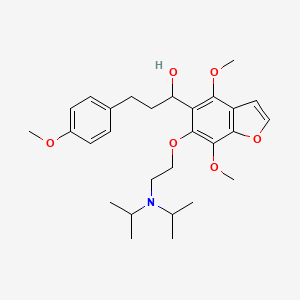
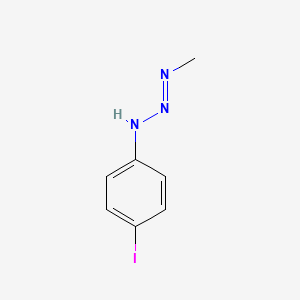
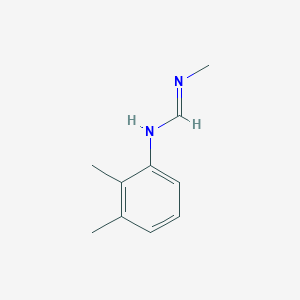
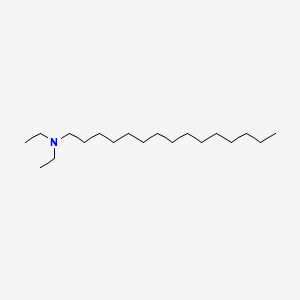
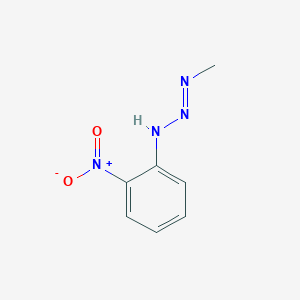
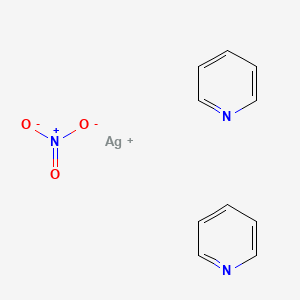
![Bicyclo[3.3.1]nonane-9-acetonitrile, 9-cyano-](/img/structure/B14664212.png)

